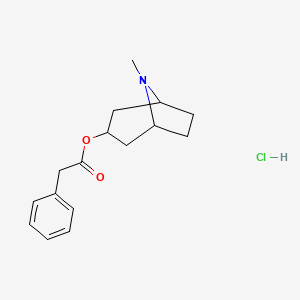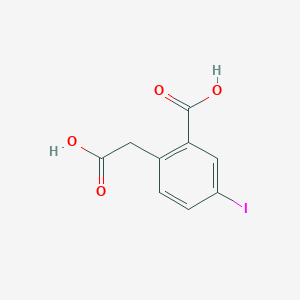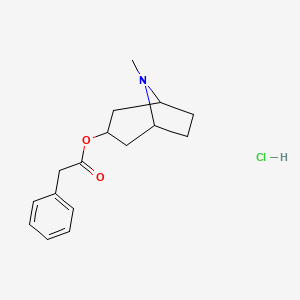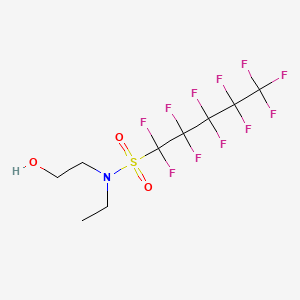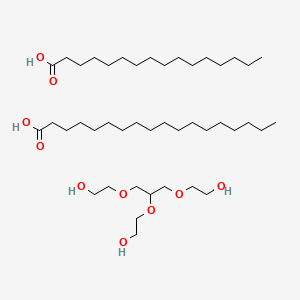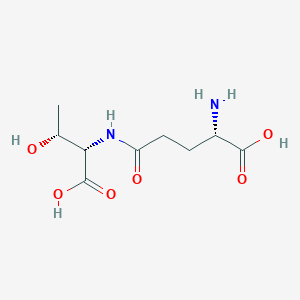
gamma-Glutamylthreonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Glutamylthreonine: is a dipeptide composed of gamma-glutamate and threonine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound is involved in various biological processes and has significant roles in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Glutamylthreonine can be synthesized through the enzymatic action of gamma-glutamyltranspeptidase, which catalyzes the transfer of the gamma-glutamyl group from glutathione to threonine . The reaction conditions typically involve the presence of gamma-glutamyl donors such as glutathione and acceptor substrates like threonine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Gamma-Glutamylthreonine undergoes various chemical reactions, including hydrolysis and transpeptidation. These reactions are catalyzed by gamma-glutamyltranspeptidase, which facilitates the transfer of the gamma-glutamyl group to different acceptor molecules .
Common Reagents and Conditions: The common reagents used in these reactions include gamma-glutamyl donors like glutathione and acceptor substrates such as amino acids and peptides. The reactions typically occur under physiological conditions with the presence of gamma-glutamyltranspeptidase .
Major Products: The major products formed from these reactions include gamma-glutamyl amino acids and peptides, which play crucial roles in cellular metabolism and antioxidant defense .
Scientific Research Applications
Mechanism of Action
Gamma-Glutamylthreonine exerts its effects through the enzymatic action of gamma-glutamyltranspeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to threonine, leading to the formation of this compound . The molecular targets and pathways involved include the metabolism of glutathione and the regulation of oxidative stress .
Comparison with Similar Compounds
- Gamma-Glutamylglutamate
- Gamma-Glutamyltryptophan
- Gamma-Glutamylphenylalanine
Comparison: Gamma-Glutamylthreonine is unique due to its specific composition of gamma-glutamate and threonine. While other gamma-glutamyl compounds share similar structural features, this compound has distinct roles in cellular metabolism and antioxidant defense .
Properties
CAS No. |
5652-48-2 |
|---|---|
Molecular Formula |
C9H16N2O6 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O6/c1-4(12)7(9(16)17)11-6(13)3-2-5(10)8(14)15/h4-5,7,12H,2-3,10H2,1H3,(H,11,13)(H,14,15)(H,16,17)/t4-,5+,7+/m1/s1 |
InChI Key |
GWNXFCYUJXASDX-ZDLURKLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CCC(C(=O)O)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


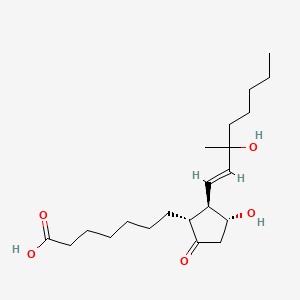
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)
